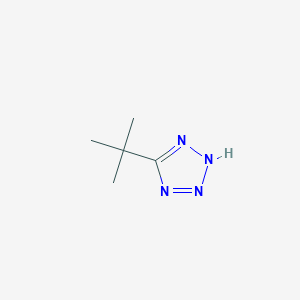

5-tert-butyl-1H-tetrazole

Übersicht

Beschreibung

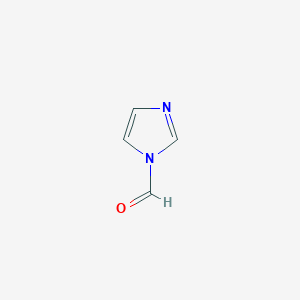

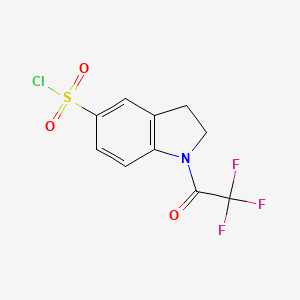

5-tert-butyl-1H-tetrazole is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds known for their high nitrogen content and stability among heterocycles. Tetrazoles, particularly 5-substituted 1H-tetrazoles, have found applications as bioisosteric replacements for carboxylic acids in medicinal chemistry due to their similar acidity but higher lipophilicity and metabolic resistance .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, including 5-tert-butyl-1H-tetrazole, has been the subject of significant research efforts aimed at developing more efficient and eco-friendly methods. Recent advances include microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticles as heterogeneous catalysts . Additionally, tert-butyl nitrite-mediated radical cyclization has been established as a general and efficient method for synthesizing tetrazolo[1,5-a]quinolines, which demonstrates the versatility of tetrazole synthesis under mild conditions .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by a tetrazole ring, which can act as a chelating ligand in coordination chemistry. For instance, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole has been found to participate in the oxidative dissolution of copper powder, leading to the formation of various homometallic and heterobimetallic complexes with distinct coordination modes .

Chemical Reactions Analysis

Tetrazoles are known for their participation in various chemical reactions. The radical cyclization of tetrazole amines and alkynes mediated by tert-butyl nitrite is an example of the chemical reactivity of tetrazole derivatives, leading to the formation of tetrazolo[1,5-a]quinolines with high regioselectivity and broad functional group tolerance . Moreover, the synthesis of tetrazole-containing buta-1,3-diynes demonstrates the potential of tetrazole derivatives to be used as monomers for the synthesis of electroconductive and high energetic polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-tert-butyl-1H-tetrazole derivatives are influenced by their high nitrogen content and the presence of the tert-butyl group. These compounds exhibit a range of properties that make them suitable for various applications, including medicinal chemistry, where they are used as carboxylic acid isosteres . The thermal and X-ray single crystal analyses of such compounds provide insights into their stability and potential for forming crystalline structures with specific geometric parameters .

Wissenschaftliche Forschungsanwendungen

Radical Cyclization in Organic Synthesis

The radical cyclization of 1H-tetrazol-5-amines and alkynes toward tetrazolo[1,5-a]quinolines is facilitated by tert-butyl nitrite under mild conditions. This process, which operates via a radical mechanism, allows for the efficient synthesis of tetrazolo[1,5-a]quinoline derivatives, showcasing the utility of tert-butyl tetrazoles in synthesizing complex heterocyclic compounds (Liu, Ji, & Wu, 2019).

Ligand in Coordination Chemistry

2-tert-Butyl-5-(2-pyridyl)-2H-tetrazole has been used as a chelating ligand in the synthesis of novel Cu(II) and heterobimetallic Cu(II)/Mn(II) complexes. This research highlights the ligand's potential in forming molecular complexes with metal ions, contributing to the field of coordination chemistry and potentially impacting materials science and catalysis (Mosalkova et al., 2013).

Synthesis of Mesoionic Compounds

Tetrazolium-5-aminides, synthesized through tert-butylation of 5-aminotetrazole, exhibit higher reactivity of the exocyclic N atom compared to 5-aminotetrazoles. These mesoionic compounds have potential applications in various fields, including materials science, due to their unique structural and electronic properties (Budevich et al., 2021).

Cyclometalated Ligands for Iridium(III) Complexes

Iridium(III) complexes with cyclometalating tetrazolate ligands exhibit significant potential for photophysical applications. The blue-shifted emission of these complexes, compared to analogues with pyrazolate or triazolate ligands, underlines the importance of tetrazoles in developing new luminescent materials (Monti et al., 2014).

Novel Synthesis Approaches

Advances in the synthesis of 5-substituted 1H-tetrazoles have been significant, with researchers developing more efficient and eco-friendly methods. This review highlights the role of tetrazoles in medicinal chemistry as bioisosteric replacements for carboxylic acids and presents various synthetic approaches (Mittal & Awasthi, 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-tert-butyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5(2,3)4-6-8-9-7-4/h1-3H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKBKTMMBLWNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457499 | |

| Record name | 5-tert-butyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-1H-tetrazole | |

CAS RN |

92712-46-4 | |

| Record name | 5-tert-butyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)